molecular formula C10H14ClNO2S B2518347 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride CAS No. 2413897-35-3

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride

Cat. No. B2518347
M. Wt: 247.74
InChI Key: GJYAGSACOOAPDF-UHFFFAOYSA-N
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Description

The compound "1,1-Dioxo-2,3,4,5-tetrahydro-1lambda^6-benzothiepin-5-amine;hydrochloride" is a heterocyclic chemical that appears to be related to the class of benzothiepins. Benzothiepins are a group of compounds that contain a sulfur atom in a seven-membered ring, often with pharmacological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with various precursors and catalysts. For instance, the one-pot reaction described in paper uses 5,6,7,8-tetrahydronaphthalen-1-amine, mercaptoacetic acid, and arenealdehydes to synthesize 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones. Similarly, paper outlines a synthetic pathway for derivatives of benzothiadiazepinones, starting from N-substituted ethyl 2-(5-chloro-2-nitrobenzenesulfonamido)-2-alkyl-acetates. These methods involve intramolecular cyclization, the building of imidazole rings, and the use of reagents like Lawesson's reagent for the introduction of sulfur-containing groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like benzothiepins is complex and can exhibit phenomena such as atropisomerism, as observed in several 1,3-thiazolidin-4-ones . Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a bond. The energy required for the interconversion of atropisomers and the stability of these isomers can be significant factors in their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of electron-withdrawing or electron-donating groups, as well as the type of heteroatoms present in the ring. For example, the reactivity of 4,5-dichloro-1,2-dithiole-3-thione towards nucleophiles leads to the formation of various benzothiazole derivatives . These reactions are crucial for the diversification of the chemical structures and the potential discovery of new compounds with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure, which can be elucidated using techniques such as GC-MS, NMR, and X-ray diffraction studies . These properties include solubility, melting points, and the ability to form crystals in different media. The coordination compounds of these heterocycles with metals, as discussed in paper , can also influence their physical and chemical properties, potentially leading to applications in materials science or catalysis.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Condensed Heterocycles Formation : The condensation of related compounds with hydroxylamine hydrochloride, hydrazines, and aromatic amines has led to the formation of benzisoxazoles, oximes, indazolines, and beta-keto anilides. These reactions demonstrate the compound's utility in synthesizing a range of heterocyclic structures with potential antimicrobial properties (Metwally et al., 1992).
  • Multicomponent Reactions : It has been utilized in multicomponent reactions to form 1,4-thiazepines, 1,4-benzothiazepin-5-ones, and 1,4-benzothioxepin orthoamides, showcasing its versatility in creating complex heterocyclic systems (Marcaccini et al., 2003).

Bioactive Properties

  • Antimicrobial Activity : Some synthesized derivatives have been screened for their antimicrobial properties, revealing the potential for developing new antimicrobial agents from this compound (Metwally et al., 1992).
  • Biological Activity and Application in DSSCs : A study on novel multifunctionalized naphthoxocine derivatives from related reactions showed promising activities for treating cancer, influenza A, microbial infections, and applications in dye-sensitized solar cells (Abozeid et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQKHJZIGIIIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride

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